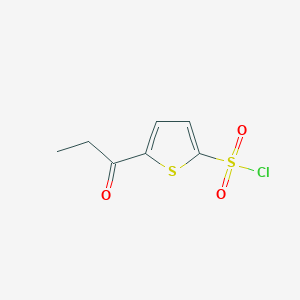

5-Propanoylthiophene-2-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClO3S2 |

|---|---|

Molecular Weight |

238.7 g/mol |

IUPAC Name |

5-propanoylthiophene-2-sulfonyl chloride |

InChI |

InChI=1S/C7H7ClO3S2/c1-2-5(9)6-3-4-7(12-6)13(8,10)11/h3-4H,2H2,1H3 |

InChI Key |

YISVGULVMJZNTO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(S1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Propanoylthiophene 2 Sulfonyl Chloride

Established Pathways for Aryl and Heteroaryl Sulfonyl Chlorides

The synthesis of aryl and heteroaryl sulfonyl chlorides is a fundamental transformation in organic chemistry, providing key intermediates for the preparation of sulfonamides, a class of compounds with significant applications. cbijournal.com Several general methods have been established, each with distinct advantages depending on the substrate and desired scale.

Direct chlorosulfonation is a widely used method that involves the electrophilic aromatic substitution of an aryl or heteroaryl compound with a chlorosulfonating agent. The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction typically proceeds by treating the aromatic substrate directly with an excess of chlorosulfonic acid, often at reduced temperatures to control the reaction's exothermicity. rsc.org

For heteroaromatic compounds like thiophene (B33073), which are electron-rich, this reaction is particularly effective. The sulfur heteroatom activates the ring towards electrophilic substitution, primarily at the 2- and 5-positions. Another approach involves the use of a Vilsmeier-type reagent generated from sulfuryl chloride (SO₂Cl₂) and a catalyst like N,N-dimethylformamide (DMF), which can provide a milder alternative for certain substrates. google.com This method is advantageous for its directness, converting a C-H bond to a C-S bond in a single step.

An alternative to direct C-H functionalization is the oxidative chlorination of sulfur-containing precursors, such as thiols (mercaptans) or disulfides. This two-step conceptual approach involves first introducing a sulfur atom onto the aromatic ring to form a thiol, which is then oxidized and chlorinated to yield the sulfonyl chloride. A variety of reagents have been developed for this transformation, offering a range of conditions from mild to harsh.

This method is valuable for substrates that may not be compatible with the strongly acidic conditions of direct chlorosulfonation. The reaction can be performed using reagents that combine an oxidant and a chloride source. For instance, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to be a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. acs.org Other protocols utilize reagents like aqueous sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide. researchgate.netlookchem.com

A comparative overview of common oxidative chlorination reagents is presented in the table below.

| Reagent System | Precursor | Typical Conditions | Advantages |

| Aqueous Sodium Hypochlorite (NaOCl) | Thiol | Low temperature (-25 °C) | Rapid reaction, avoids chlorine gas. researchgate.net |

| H₂O₂ / SOCl₂ | Thiol | Not specified | Highly reactive, high purity products. acs.org |

| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Thiol, Disulfide | Aqueous acetonitrile, 0-5 °C | Mild and efficient, broad substrate scope. lookchem.com |

| Chlorine Dioxide (ClO₂) | Thiol, Disulfide | Organic solvents | Can be selective depending on stoichiometry. researchgate.net |

| N-Chlorosuccinimide (NCS) / H₂O | Thiol | Not specified | Alternative to harsher chlorinating agents. researchgate.net |

The Sandmeyer reaction provides a powerful method for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring starting from a primary amine. wikipedia.org The process involves two key steps: the diazotization of the aromatic amine using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt, followed by the reaction of this salt with sulfur dioxide in the presence of a copper(I) chloride catalyst.

This pathway is particularly useful for synthesizing isomers that are difficult to access via direct electrophilic substitution. Recent advancements have introduced stable and easy-to-handle sulfur dioxide surrogates, such as the DABCO-bis(sulfur dioxide) adduct (DABSO), which avoids the need for gaseous SO₂. nih.govacs.org This modification makes the procedure more operationally simple and safer, especially for larger-scale synthesis. acs.org The reaction conditions are generally mild, allowing for a wide range of functional groups to be tolerated on the aromatic ring. nih.gov

Specific Synthetic Routes to 5-Propanoylthiophene-2-sulfonyl chloride

The synthesis of the target compound, this compound, requires a strategy that combines the installation of a propanoyl group and a sulfonyl chloride group at the 2- and 5-positions of a thiophene ring, respectively.

The most logical starting material for the synthesis is 2-propanoylthiophene (also known as 2-propionylthiophene). This precursor can be readily prepared via the Friedel-Crafts acylation of thiophene. This classic electrophilic aromatic substitution reaction involves treating thiophene with a propanoylating agent, such as propanoyl chloride or propanoic anhydride (B1165640), in the presence of a Lewis acid catalyst. While various catalysts can be used, milder conditions are often preferred for reactive heterocycles like thiophene. For the closely related synthesis of 2-acetylthiophene, methods using acetic anhydride with iodine or acetamide (B32628) with hydrochloric acid have been reported, providing alternatives to traditional strong Lewis acids. chemeducator.orggoogle.com The propanoyl group is an electron-withdrawing group, which deactivates the thiophene ring slightly but is essential for the final structure.

With 2-propanoylthiophene as the starting material, the most direct pathway to this compound is direct chlorosulfonation. In thiophene chemistry, the sulfur atom strongly directs incoming electrophiles to the C2 and C5 positions. Since the C2 position is already occupied by the propanoyl group, electrophilic attack is highly favored at the C5 position.

The key challenge lies in optimizing the reaction conditions to achieve high yield and purity without causing degradation of the starting material. The propanoyl group, being a deactivating group, makes the chlorosulfonation reaction less facile than with unsubstituted thiophene.

Key parameters for optimization would include:

Choice of Reagent : Chlorosulfonic acid is the standard choice. The molar ratio of the acid to the substrate would need to be carefully controlled to prevent side reactions. An excess is typically required to drive the reaction to completion.

Temperature Control : The reaction is often highly exothermic. Initial addition of the substrate to the chlorosulfonating agent is typically performed at low temperatures (e.g., -10 °C to 0 °C) to manage the heat evolution. rsc.org The reaction may then be allowed to warm to room temperature or gently heated to ensure full conversion.

Reaction Time : The progress of the reaction would be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time for quenching the reaction.

Work-up Procedure : The work-up is critical for isolating the sulfonyl chloride, which can be sensitive to hydrolysis. The reaction mixture is typically quenched by carefully pouring it onto crushed ice, which hydrolyzes the excess chlorosulfonic acid and precipitates the product. The solid product can then be isolated by filtration.

A hypothetical table for optimizing this specific transformation is shown below.

| Parameter | Range/Options | Rationale |

| Reagent | Chlorosulfonic Acid | Standard, powerful agent for direct chlorosulfonation. |

| Equivalents of Reagent | 2 - 10 eq. | Ensure complete reaction of the deactivated substrate. |

| Addition Temperature | -10 °C to 5 °C | Control initial exotherm and prevent degradation. rsc.org |

| Reaction Temperature | 0 °C to 60 °C | Drive reaction to completion after initial addition. rsc.org |

| Solvent | None (neat) or inert solvent (e.g., Dichloromethane) | Neat conditions are common; a solvent can help with temperature control and solubility. |

| Reaction Time | 1 - 6 hours | Balance conversion with potential for side-product formation. |

| Work-up | Quenching on ice/water | Hydrolyzes excess reagent and precipitates the product. |

Advanced and Sustainable Approaches in this compound Synthesis

The contemporary synthesis of this compound is being reshaped by innovative strategies that prioritize sustainability and scalability. These methods aim to reduce waste, minimize energy consumption, and enhance process safety, moving away from classical batch processes that often involve hazardous materials and significant environmental footprints.

Principles and Applications of Green Chemistry

Green chemistry offers a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves reimagining solvent use, exploring catalytic pathways, and improving atom economy.

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional methods for preparing sulfonyl chlorides often utilize chlorinated hydrocarbons or excess strong acids, which pose significant disposal and safety challenges. A green chemistry approach advocates for the use of water or other benign and recyclable solvent systems.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. rsc.org The synthesis of aryl sulfonyl chlorides can be effectively performed in aqueous media. rsc.org A key advantage is that many organic products, including thiophene-based sulfonyl chlorides, have low solubility in water. This property can be leveraged to facilitate product isolation through precipitation, which simplifies purification and minimizes the need for extraction with organic solvents.

While direct research on this compound in aqueous systems is limited, analogous syntheses of other sulfonyl chlorides demonstrate the feasibility. For instance, the oxyhalogenation of thiols and disulfides using reagents like oxone-KX (where X is Cl or Br) proceeds efficiently in water, offering a milder and more practical alternative to traditional methods. rsc.org

| Solvent | Key Green Chemistry Considerations | Potential Application in Synthesis |

|---|---|---|

| Water | Non-toxic, non-flammable, abundant, inexpensive. rsc.org | Reaction medium for oxidative chlorosulfonation or Sandmeyer-type reactions. Product may precipitate, simplifying isolation. |

| Ethanol (B145695)/Water Mixtures | Reduces reliance on volatile organic compounds (VOCs); ethanol can be derived from renewable resources. | Improves solubility of organic starting materials while maintaining a greener solvent profile. |

| Deep Eutectic Solvents (DES) | Low volatility, non-flammable, often biodegradable, and can be recycled. | Can act as both solvent and catalyst, potentially enhancing reaction rates and selectivity. |

| Supercritical CO2 (scCO2) | Non-toxic, non-flammable, easily removed post-reaction (no solvent residue). | Acts as a solvent for reactants; pressure/temperature changes allow for easy separation of product. |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby reducing energy consumption and unwanted byproducts.

For the synthesis of sulfonyl chlorides, catalytic approaches can replace stoichiometric reagents. For example, the Sandmeyer-type reaction, which can convert an amino group into a sulfonyl chloride, can be performed using catalytic amounts of copper salts. organic-chemistry.org Applying this to the target molecule, 2-amino-5-propanoylthiophene could be converted to the corresponding diazonium salt and subsequently reacted with a sulfur dioxide source in the presence of a copper catalyst to yield this compound.

Another avenue involves the direct catalytic oxidative chlorination of thiols. While this would require 5-propanoylthiophene-2-thiol as a precursor, methods using catalysts like zirconium tetrachloride with an oxidant such as hydrogen peroxide have proven effective for converting thiols to sulfonyl chlorides under mild conditions with short reaction times. organic-chemistry.org The use of such catalysts avoids the harsh reagents typically associated with chlorosulfonation. organic-chemistry.org

| Catalytic Method | Catalyst/Reagent System | Potential Advantages for Synthesis |

|---|---|---|

| Catalytic Sandmeyer-Type Reaction | Cu(I) or Cu(II) salts | Reduces the amount of metallic waste compared to stoichiometric copper reactions. organic-chemistry.org |

| Oxidative Chlorination of Thiols | Zirconium tetrachloride (ZrCl4) / H2O2 | Avoids harsh chlorinating agents, operates under mild conditions, and offers high yields and purity. organic-chemistry.org |

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium chloride | Enhances reaction rates in multiphasic systems (e.g., aqueous/organic), improving efficiency in chlorosulfonation reactions. |

| Palladium-Catalyzed Reductions | Palladium (Pd) on a support | While used for reducing sulfonyl chlorides to thiols, related catalytic technologies can be adapted for other transformations, highlighting the versatility of catalytic approaches. taylorfrancis.comgoogle.com |

Continuous Flow Chemistry Techniques for Scalable Production

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in safety, scalability, and consistency for the production of fine chemicals. azolifesciences.comnih.gov In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. nih.gov This technology is particularly well-suited for the synthesis of this compound, especially when dealing with highly exothermic or hazardous reactions.

The direct chlorosulfonation of 2-propanoylthiophene with an agent like chlorosulfonic acid is a prime candidate for flow chemistry. Such reactions are often highly exothermic and difficult to control on a large scale in batch reactors. Flow systems, with their high surface-area-to-volume ratio, allow for superior heat management, minimizing the risk of thermal runaway and the formation of degradation byproducts. wiley-vch.de This precise control over reaction parameters like temperature, pressure, and residence time leads to higher yields, improved purity, and a more reliable process. azolifesciences.commdpi.com

Furthermore, flow chemistry enables the safe handling of hazardous intermediates. Unstable species can be generated and consumed in situ within the reactor, avoiding their accumulation in large quantities. wiley-vch.de This "just-in-time" production enhances process safety. The modular nature of flow systems also allows for straightforward scaling by either extending the operation time or by "numbering-up" (running multiple reactors in parallel), making it an ideal technology for moving from laboratory-scale synthesis to industrial production. cjps.org

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Poor; risk of localized hot spots and thermal runaway, especially at scale. | Excellent; high surface-area-to-volume ratio allows for precise temperature control. wiley-vch.de |

| Safety | Higher risk due to large volumes of hazardous reagents and potential for runaway reactions. | Enhanced safety due to small reactor volumes, in situ generation of unstable intermediates, and better process control. azolifesciences.com |

| Scalability | Complex; often requires re-optimization of reaction conditions ("scale-up issues"). | Simpler; scaling achieved by running the system for longer ("scaling-out") or in parallel ("numbering-up"). cjps.org |

| Product Consistency | Potential for batch-to-batch variability. | High; steady-state operation ensures consistent product quality. |

| Process Efficiency | Can be lower due to downtime between batches and potential for side reactions. | Often higher yields and purity due to precise control over reaction parameters. mdpi.com |

Reactivity and Reaction Mechanisms of 5 Propanoylthiophene 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Moiety

The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution at the sulfur atom. The general mechanism for this reaction involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion. For aromatic sulfonyl chlorides, this typically proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.

Mechanism and Kinetics of Aminolysis to Form Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines, known as aminolysis, is a common method for the synthesis of sulfonamides. This reaction is generally rapid and proceeds via a nucleophilic substitution mechanism. The amine acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride.

The kinetics of aminolysis of aromatic sulfonyl chlorides can be complex and are often dependent on the amine concentration. In many cases, the reaction exhibits second-order kinetics with respect to the amine, suggesting that a second molecule of the amine acts as a base to remove a proton from the nitrogen in the transition state, thereby facilitating the reaction. The general mechanism is depicted below:

Step 1: Nucleophilic attack of the amine on the sulfonyl chloride. Step 2: Deprotonation by a second amine molecule and elimination of the chloride ion.

The rate of aminolysis is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the propanoyl group in 5-propanoylthiophene-2-sulfonyl chloride, are expected to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack.

Table 1: Representative Second-Order Rate Constants for the Aminolysis of Various Arenesulfonyl Chlorides with Aniline in a Protic Solvent

| Arenesulfonyl Chloride | Rate Constant (k₂) [M⁻¹s⁻¹] |

| Benzenesulfonyl chloride | 0.15 |

| p-Toluenesulfonyl chloride | 0.08 |

| p-Nitrobenzenesulfonyl chloride | 2.5 |

| Thiophene-2-sulfonyl chloride | 0.22 |

Note: The data in this table is illustrative and sourced from general literature on arenesulfonyl chloride reactivity. Specific kinetic data for this compound is not available.

Esterification with Oxygen-Containing Nucleophiles

This compound is expected to react with oxygen-containing nucleophiles, such as alcohols and phenols, to form sulfonate esters. This esterification reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct.

The mechanism is analogous to aminolysis, with the alcohol or phenol (B47542) acting as the nucleophile. The reaction rate is sensitive to the steric hindrance of the alcohol and the electronic properties of the sulfonyl chloride. The electron-withdrawing nature of the 5-propanoyl group on the thiophene (B33073) ring should enhance the reactivity of this compound towards esterification.

Reactions with Carbon-Based Nucleophiles

Reactions of sulfonyl chlorides with carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, can lead to the formation of sulfones. However, these reactions can be complicated by side reactions, including reduction of the sulfonyl group and attack at other electrophilic sites. In the case of this compound, the propanoyl group's carbonyl carbon is also an electrophilic center, which could compete for the nucleophile.

The reaction with Grignard reagents (R-MgX) would likely proceed via nucleophilic attack of the carbanion on the sulfonyl sulfur, displacing the chloride to form a C-S bond. Careful control of reaction conditions, such as low temperatures, would be necessary to favor the desired reaction at the sulfonyl group over addition to the ketone.

Radical Processes Initiated from this compound

Sulfonyl chlorides can serve as precursors to sulfonyl radicals under appropriate conditions, such as exposure to light, heat, or radical initiators. These radicals can then participate in a variety of transformations.

Generation and Reactivity of Sulfonyl Radicals

The sulfur-chlorine bond in sulfonyl chlorides is relatively weak and can undergo homolytic cleavage to generate a sulfonyl radical and a chlorine radical. This process can be initiated by photolysis, thermolysis, or by the action of a radical initiator like AIBN (azobisisobutyronitrile). The general equation for this process is:

R-SO₂Cl → R-SO₂• + Cl•

The resulting 5-propanoylthiophene-2-sulfonyl radical would be an electrophilic radical species. These radicals are known to add to electron-rich alkenes and alkynes. The reactivity of the radical would be influenced by the stability of the radical itself, with the thiophene ring potentially offering some degree of resonance stabilization.

Radical Addition and Cascade Cyclization Reactions

Once generated, the 5-propanoylthiophene-2-sulfonyl radical can add to unsaturated systems like alkenes and alkynes. This radical addition is a key step in various synthetic methodologies, including the formation of vinyl and alkyl sulfones. The regioselectivity of the addition is typically governed by the formation of the more stable carbon-centered radical intermediate.

In more complex systems, the initial radical addition can trigger a cascade of subsequent cyclization reactions. For instance, if the alkene or alkyne substrate contains another suitably positioned reactive group, the intermediate radical can undergo intramolecular cyclization to form cyclic structures. While no specific examples involving this compound are documented, the general principles of radical cascade cyclizations initiated by sulfonyl radicals are well-established. nih.govrsc.orgnih.govdundee.ac.ukresearchgate.net

Table 2: Examples of Radical Addition Reactions of Arenesulfonyl Chlorides to Alkenes

| Arenesulfonyl Chloride | Alkene | Product |

| Benzenesulfonyl chloride | Styrene | 2-Chloro-1-phenylethyl phenyl sulfone |

| p-Toluenesulfonyl chloride | 1-Octene | 2-Chloro-1-octyl p-tolyl sulfone |

| Thiophene-2-sulfonyl chloride | Cyclohexene | 2-Chlorocyclohexyl 2-thienyl sulfone |

Note: This table provides illustrative examples of reactions with analogous arenesulfonyl chlorides. Specific reaction outcomes for this compound may vary.

Cross-Coupling and Desulfitative Reactions

The sulfonyl chloride functional group on the thiophene ring of this compound serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are pivotal in the synthesis of more complex molecular architectures.

While specific studies detailing the participation of this compound in transition metal-catalyzed cross-coupling reactions are not extensively documented in the reviewed literature, the reactivity of similar aryl and heteroaryl sulfonyl chlorides provides a basis for understanding its potential transformations. Generally, the sulfonyl chloride group can be utilized as a leaving group in desulfitative coupling reactions, where the C-S bond is cleaved to form a new C-C bond.

Palladium-catalyzed reactions are the most common for this purpose. The general mechanism involves the oxidative addition of the sulfonyl chloride to a low-valent palladium complex, followed by the extrusion of sulfur dioxide (SO₂) to form an arylpalladium intermediate. This intermediate can then participate in various coupling cycles, such as Suzuki-Miyaura, Heck, and Sonogashira reactions.

For instance, Suzuki-Miyaura-type couplings of aryl sulfonyl chlorides with boronic acids have been reported to yield biaryl compounds. chemrevlett.com A proposed mechanism for a Suzuki-type reaction involving an arylsulfonyl chloride is depicted below:

Oxidative Addition: Pd(0) inserts into the Ar-SO₂Cl bond.

SO₂ Extrusion: The resulting intermediate loses sulfur dioxide to form an Ar-Pd(II)-Cl species.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two aryl groups are coupled, regenerating the Pd(0) catalyst.

The presence of the electron-withdrawing propanoyl group at the 5-position of the thiophene ring would likely influence the electronic properties of the molecule and, consequently, its reactivity in such coupling reactions.

The following table summarizes plausible, though not specifically documented for this compound, transition metal-catalyzed coupling reactions.

| Reaction Type | Coupling Partner | Potential Product Type | Typical Catalyst System |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | 5-Propanoyl-2-aryl/vinyl-thiophene | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base |

| Heck | Alkene | 5-Propanoyl-2-vinyl-thiophene derivative | Pd(0) catalyst (e.g., Pd(OAc)₂), Base |

| Sonogashira | Terminal Alkyne | 5-Propanoyl-2-alkynyl-thiophene | Pd(0) catalyst, Cu(I) co-catalyst, Base |

The cleavage of the sulfonyl group, often referred to as desulfonylation, is a key transformation that expands the synthetic utility of sulfonyl chlorides beyond simple sulfonamide formation. In the context of this compound, this would involve the removal of the -SO₂Cl group and its replacement with either a hydrogen atom or another functional group.

Reductive desulfonylation is a common method for replacing the sulfonyl group with a hydrogen atom. wikipedia.org This can be achieved using various reducing agents, including metal amalgams (like sodium amalgam) or hydride reagents. The mechanism generally involves the transfer of electrons to the sulfone, leading to the cleavage of the carbon-sulfur bond. wikipedia.org

In the context of cross-coupling reactions, as mentioned in the previous section, the cleavage of the C-S bond is a crucial step. This "desulfitative" process allows the sulfonyl chloride to act as an equivalent to an aryl halide, enabling the formation of new carbon-carbon bonds at the 2-position of the thiophene ring. The reaction proceeds via an arylpalladium intermediate after the extrusion of SO₂. This strategy is particularly valuable as it provides an alternative to using potentially less reactive or accessible halo-thiophenes.

Regioselectivity and Stereochemical Control in Derivatization

The derivatization of this compound is governed by the directing effects of the substituents on the thiophene ring and the nature of the reagents and reaction conditions.

The regiochemistry of reactions on the thiophene ring of this compound is primarily influenced by the electronic properties of the propanoyl and sulfonyl chloride groups. Both are electron-withdrawing groups, which deactivates the thiophene ring towards electrophilic aromatic substitution. Any electrophilic attack would be directed to the positions least deactivated, which are the C3 and C4 positions.

Conversely, in nucleophilic aromatic substitution reactions, these electron-withdrawing groups would activate the ring, particularly at the positions ortho and para to them. However, given the substitution pattern, the most likely site for nucleophilic attack would be at the sulfonyl chloride group itself, leading to the formation of sulfonamides, sulfonate esters, etc.

The propanoyl group can also influence reactions. The carbonyl functionality can undergo nucleophilic addition, and the adjacent alpha-protons are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in subsequent reactions.

The table below outlines the expected regiochemical outcomes for different reaction types.

| Reaction Type | Reagent Type | Predicted Site of Reaction | Controlling Factors |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | C3 or C4 position | Deactivating effect of both substituents |

| Nucleophilic Substitution | Nucleophile (e.g., Amine) | Sulfur atom of the sulfonyl chloride | High electrophilicity of the sulfonyl chloride |

| Nucleophilic Addition | Nucleophile (e.g., Grignard reagent) | Carbonyl carbon of the propanoyl group | Polarity of the C=O bond |

| Enolate Formation/Reaction | Base, then Electrophile | Alpha-carbon of the propanoyl group | Acidity of α-protons |

Achieving stereochemical control in the derivatization of this compound would primarily involve reactions targeting the propanoyl group or the synthesis of chiral derivatives from the sulfonyl chloride moiety.

Enantioselective reactions could be designed to target the ketone of the propanoyl group. For example, enantioselective reduction of the ketone to a secondary alcohol can be achieved using chiral reducing agents such as those derived from boranes (e.g., CBS catalysts) or chiral metal catalysts (e.g., Noyori's asymmetric hydrogenation catalysts). This would introduce a stereocenter at the carbon bearing the hydroxyl group.

Diastereoselective transformations could arise if the molecule already contained a chiral center and a new one was being created. For instance, if the alpha-carbon of the propanoyl group was first derivatized to introduce a substituent and create a stereocenter, a subsequent reduction of the ketone could lead to diastereomeric alcohol products. The stereochemical outcome would be influenced by the existing stereocenter, potentially favoring the formation of one diastereomer over the other (e.g., through Felkin-Anh or Cram chelation models of asymmetric induction).

While the synthesis of chiral thiophene derivatives is an active area of research for applications in materials science and catalysis, specific examples starting from this compound are not prevalent in the literature. nih.govrsc.orgiaea.org However, the functional handles present in the molecule provide clear opportunities for the application of established asymmetric synthesis methodologies.

Derivatization Strategies and Synthetic Utility of 5 Propanoylthiophene 2 Sulfonyl Chloride

Construction of Sulfonamide Libraries

The reaction of 5-propanoylthiophene-2-sulfonyl chloride with primary or secondary amines is a robust method for generating sulfonamides. organic-chemistry.orgresearchgate.net This transformation is fundamental to the construction of large collections of structurally related compounds, known as libraries, which are essential for drug discovery and chemical biology research. The thiophene-sulfonamide scaffold is a recognized pharmacophore found in numerous biologically active compounds, including potent enzyme inhibitors. researchgate.netmdpi.comnih.gov

The primary strategy for building sulfonamide libraries from this compound involves its reaction with a diverse set of amines. This approach allows for systematic variation of the substituent attached to the sulfonamide nitrogen, enabling the exploration of the chemical space around the core scaffold to optimize biological activity or other properties.

The general synthesis involves the dropwise addition of the sulfonyl chloride to a solution of the desired amine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. ekb.eg The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or slightly below. ekb.egnih.gov This method is amenable to a wide array of amines, including:

Aliphatic amines: Linear, branched, and cyclic amines can be readily incorporated.

Aromatic and heteroaromatic amines: Anilines and amino-heterocycles provide access to compounds with extended aromatic systems.

Amino acids and esters: These introduce functionalities that can impart chirality and improve solubility.

This strategy facilitates the creation of a matrix of compounds where the properties can be finely tuned by altering the nature of the amine component, as illustrated in the following representative reactions.

| Amine Reactant | Resulting Sulfonamide Structure | Potential Properties/Applications |

| Alkylamine (R-NH₂) | 5-Propanoyl-N-alkylthiophene-2-sulfonamide | Modulation of lipophilicity |

| Aniline (Ar-NH₂) | 5-Propanoyl-N-arylthiophene-2-sulfonamide | Introduction of aromatic interactions |

| Amino Acid Ester | N-(5-Propanoylthiophene-2-sulfonyl)amino acid ester | Chiral building blocks, prodrugs |

Sulfonamides are excellent mimics of the peptide bond (amide bond) in biological systems. researchgate.net The sulfonamide linkage is resistant to cleavage by proteases, which enhances the metabolic stability of drug candidates. researchgate.net The tetrahedral geometry of the sulfur atom in the sulfonamide can also mimic the transition state of amide bond hydrolysis, making sulfonamides effective inhibitors of protease enzymes. researchgate.net

This compound can be readily incorporated into peptide-like structures. For example, it can be coupled with amino acids or peptide fragments to replace a native peptide bond. The resulting "sulfonopeptides" benefit from the increased stability and unique conformational properties conferred by the sulfonamide group. The thiophene (B33073) ring itself can serve as a rigid scaffold to orient appended functionalities and engage in specific interactions with biological targets.

| Peptidomimetic Strategy | Resulting Structure | Key Features |

| N-terminal capping | Sulfonamide linkage at the N-terminus of a peptide | Enhanced stability, altered binding |

| Amide bond isostere | Internal sulfonamide bond within a peptide sequence | Protease resistance, transition-state mimicry |

| Scaffolding | Thiophene ring used to project amino acid side chains | Constrained conformation |

Synthesis of Sulfonate Esters and Sulfones for Chemical Biology and Materials Science

Beyond sulfonamides, the sulfonyl chloride moiety is a precursor to other important sulfur-containing functional groups, namely sulfonate esters and sulfones.

Sulfonate Esters are typically synthesized by reacting this compound with alcohols in the presence of a base. This reaction is analogous to sulfonamide formation. Thiophene-based sulfonate esters can act as probes in chemical biology or as reactive intermediates in organic synthesis.

Sulfones are characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. Aryl sulfones, including those derived from thiophene, are prevalent in pharmaceuticals and agrochemicals. nih.gov They can be synthesized from sulfonyl chlorides through various methods, such as Friedel-Crafts-type reactions with arenes or by converting the sulfonyl chloride into a sulfinate salt, which is then alkylated. nih.gov

The resulting thiophene-containing sulfones and sulfonate esters have potential applications in materials science. The thiophene unit is a key component in conductive polymers and organic electronics. researchgate.netresearchgate.net The incorporation of the strongly electron-withdrawing sulfone or sulfonate group can significantly modulate the electronic properties of these materials, influencing their conductivity, band gap, and charge transport characteristics. acs.org For instance, fused-thiophene and sulfone-based polymers have been explored for applications in sustainable hydrogen production. acs.org

| Derivative | General Synthesis | Potential Applications |

| Sulfonate Ester | Reaction with alcohol + base | Chemical probes, synthetic intermediates |

| Sulfone | Friedel-Crafts sulfonylation or via sulfinate intermediate | Medicinal chemistry, polymer science nih.govacs.org |

Functionalization of Thiophene and Other Heterocyclic Systems

The 5-propanoylthiophene-2-sulfonamide scaffold can serve as a template for further functionalization, enabling the synthesis of more complex heterocyclic systems. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful tools for modifying the thiophene ring and attached moieties.

While the positions adjacent to the sulfur atom in thiophene are typically the most reactive towards electrophilic substitution, modern catalytic methods allow for the functionalization of otherwise less reactive C-H bonds. pharmaguideline.com The sulfonamide group can act as a directing group in such transformations, guiding a metal catalyst to activate a specific C-H bond, often at the ortho position to the directing group. mdpi.comresearchgate.net

In the case of derivatives of 5-propanoylthiophene-2-sulfonamide, the sulfonamide nitrogen can direct a catalyst (e.g., Ruthenium or Rhodium) to functionalize the C3 position of the thiophene ring. mdpi.commdpi.com This strategy allows for the introduction of various substituents (e.g., aryl, alkyl, or alkenyl groups) at a position remote from the initial sites of reactivity, providing access to substitution patterns that are difficult to achieve through classical methods. This late-stage functionalization is a highly valuable tool for modifying complex molecules. acs.org

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be employed to construct complex, polycyclic heterocyclic systems from this compound derivatives. The thiophene ring and its substituents can participate in various cyclization strategies.

For instance, the propanoyl group offers a handle for condensation reactions. It can be converted into an enolate or enamine, which can then react with a suitable partner to form a new ring. Furthermore, derivatives of the sulfonamide can be designed to undergo intramolecular cyclization. For example, a substituent introduced via remote C-H functionalization at the C3 position could subsequently react with the propanoyl group at the C5 position to form a fused ring system, such as a thieno[3,2-c]pyridine (B143518) derivative. Such fused systems are of significant interest in medicinal chemistry and materials science. osi.lvresearchgate.net Iridium-catalyzed annulation reactions of thiophenes with carboxylic acids have also been reported to create fused frameworks. nih.gov

Development of Novel Reagents and Building Blocks for Multicomponent Reactions

Extensive research into the applications of this compound has revealed its significant potential as a versatile building block in organic synthesis. However, specific studies detailing its role in the development of novel reagents and its direct utilization in multicomponent reactions (MCRs) are not extensively documented in publicly available scientific literature.

The inherent reactivity of the sulfonyl chloride functional group, combined with the electronic properties of the propanoyl-substituted thiophene ring, suggests a theoretical potential for this compound to serve as a key component in the design of new synthetic methodologies. Sulfonyl chlorides are well-established precursors for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds, which are prominent scaffolds in medicinal chemistry. The thiophene moiety itself is a recognized pharmacophore present in numerous approved drugs.

While direct evidence is lacking for this compound in MCRs, the general utility of sulfonyl chlorides in such reactions provides a basis for predicting its potential applications. For instance, sulfonyl chlorides can participate as one of the components in Ugi-type or Passerini-type reactions under specific conditions, leading to the formation of complex molecular architectures in a single synthetic operation. The propanoyl group at the 5-position of the thiophene ring could further influence the reactivity and solubility of the resulting products, or serve as a handle for subsequent chemical modifications.

Future research in this area could focus on exploring the reactivity of this compound with various nucleophiles and electrophiles in a one-pot fashion to generate libraries of novel heterocyclic compounds. The development of new MCRs incorporating this building block could provide efficient access to diverse chemical entities with potential biological activities.

Theoretical and Computational Investigations of 5 Propanoylthiophene 2 Sulfonyl Chloride and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Bonding

Currently, there are no specific quantum chemical studies reported in the scientific literature for 5-propanoylthiophene-2-sulfonyl chloride. This type of analysis would typically involve the use of computational methods, such as Density Functional Theory (DFT) or ab initio calculations, to model the molecule's electron distribution, molecular orbital energies (including the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), and the nature of the chemical bonds between its constituent atoms. These calculations would provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

Mechanistic Pathway Elucidation through Computational Modeling

Detailed computational modeling to elucidate the mechanistic pathways of reactions involving this compound has not been documented. Such studies are crucial for understanding how the molecule participates in chemical transformations, particularly in reactions involving the highly reactive sulfonyl chloride group.

Transition State Analysis and Energy Barriers

Without specific computational studies, data on the transition state geometries and the energy barriers associated with reactions of this compound are unavailable. This type of analysis is fundamental to determining the kinetics and feasibility of proposed reaction mechanisms.

Reaction Coordinate Mapping

Reaction coordinate mapping, which illustrates the energetic profile of a reaction from reactants to products through the transition state, has not been performed for this compound. This technique is essential for visualizing the step-by-step process of a chemical reaction at the molecular level.

Prediction of Reactivity and Selectivity Profiles

While the reactivity of this compound can be inferred from the known chemistry of sulfonyl chlorides and substituted thiophenes, specific computational predictions of its reactivity and selectivity profiles are not available. Such predictions would involve calculating reactivity indices, such as Fukui functions or electrostatic potential maps, to identify the most likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations of Derived Structures

Although conformational analyses have been conducted on some sulfinyl and sulfonyl derivatives of other heterocyclic systems, dedicated conformational analysis and molecular dynamics simulations for structures derived from this compound are absent from the current body of scientific literature. These simulations would be instrumental in understanding the dynamic behavior of these molecules, their preferred three-dimensional structures, and their interactions with other molecules, which is particularly relevant in the context of materials science and medicinal chemistry.

Spectroscopic Characterization for Structural Elucidation of Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 5-Propanoylthiophene-2-sulfonyl chloride derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the thiophene (B33073) core substitution pattern and the integrity of the propanoyl and sulfonyl chloride functionalities.

In ¹H NMR spectra of these derivatives, the protons on the thiophene ring typically appear as doublets in the aromatic region. The coupling constants between these protons are characteristic of their relative positions on the five-membered ring. The protons of the propanoyl group will present as a triplet for the terminal methyl group and a quartet for the methylene (B1212753) group adjacent to the carbonyl, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl group.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule. rsc.org The carbon atoms of the thiophene ring resonate in the aromatic region, with their specific shifts being sensitive to the electronic effects of the substituents. The carbonyl carbon of the propanoyl group is typically observed at a downfield chemical shift, characteristic of ketone functionalities. The chemical shifts of the carbons in the propanoyl side chain provide further structural confirmation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and to confirm the connectivity between adjacent protons and between protons and their directly attached carbons, respectively.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for a Hypothetical Derivative

| Functional Group | Proton | Predicted Chemical Shift (ppm) |

|---|---|---|

| Thiophene Ring | H-3 | 7.0 - 7.5 |

| Thiophene Ring | H-4 | 7.5 - 8.0 |

| Propanoyl Group | -CH₂- | 2.8 - 3.2 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for a Hypothetical Derivative

| Functional Group | Carbon | Predicted Chemical Shift (ppm) |

|---|---|---|

| Thiophene Ring | C-2 | 140 - 145 |

| Thiophene Ring | C-3 | 125 - 130 |

| Thiophene Ring | C-4 | 135 - 140 |

| Thiophene Ring | C-5 | 145 - 150 |

| Propanoyl Group | C=O | 195 - 205 |

| Propanoyl Group | -CH₂- | 30 - 40 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for the identification of key functional groups within the derivatives of this compound. These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint of the bonds present.

Infrared (IR) spectroscopy is particularly useful for identifying polar functional groups. For derivatives of this compound, strong absorption bands are expected for the carbonyl (C=O) stretch of the propanoyl group, typically in the range of 1660-1700 cm⁻¹. The sulfonyl chloride group (-SO₂Cl) will exhibit two characteristic strong stretching vibrations for the S=O bonds, generally found in the regions of 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch). acdlabs.com The presence of the thiophene ring can be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic region (around 1400-1600 cm⁻¹). vscht.czlibretexts.org

Raman spectroscopy, which relies on the scattering of light, is often complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For these derivatives, the C-S stretching vibrations of the thiophene ring and the S-Cl bond of the sulfonyl chloride group may be more readily observed in the Raman spectrum. The aromatic ring vibrations will also give rise to characteristic Raman signals. The combination of both IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

Table 3: Characteristic Vibrational Frequencies for Derivatives of this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Propanoyl | C=O stretch | 1660-1700 (strong) | Present |

| Sulfonyl Chloride | S=O asymmetric stretch | 1370-1410 (strong) | Present |

| Sulfonyl Chloride | S=O symmetric stretch | 1166-1204 (strong) | Present |

| Thiophene Ring | C-H stretch | >3000 (medium) | Present |

| Thiophene Ring | C=C stretch | 1400-1600 (variable) | Present (often strong) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the molecular formula of this compound derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental composition.

In a typical HRMS experiment, the derivative is ionized, often using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, then measures the exact mass of the molecular ion. This experimentally determined mass is then compared to the theoretical masses of possible molecular formulas, allowing for a confident assignment. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S) provides further confirmation of the elemental composition.

In addition to determining the molecular formula, HRMS can also provide structural information through tandem mass spectrometry (MS/MS) experiments. In these experiments, the molecular ion is isolated and then fragmented. The resulting fragment ions are then mass-analyzed, providing insights into the connectivity of the molecule. For derivatives of this compound, characteristic fragmentation patterns would include the loss of the propanoyl group, the sulfonyl chloride group, or cleavage of the thiophene ring. researchgate.net

Table 4: Expected HRMS Data and Fragmentation for a Hypothetical Derivative

| Ion | Description | Expected Fragmentation Pathway |

|---|---|---|

| [M]⁺ | Molecular Ion | - |

| [M - C₃H₅O]⁺ | Loss of propanoyl group | Cleavage of the bond between the thiophene ring and the carbonyl group |

| [M - SO₂Cl]⁺ | Loss of sulfonyl chloride group | Cleavage of the bond between the thiophene ring and the sulfur atom |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography stands as the gold standard for the definitive elucidation of the solid-state structure of molecules. This technique provides a three-dimensional map of the electron density within a single crystal, from which the precise positions of all atoms can be determined. For derivatives of this compound that can be obtained in a crystalline form, X-ray crystallography offers unequivocal proof of their structure.

The data obtained from an X-ray diffraction experiment allows for the determination of bond lengths, bond angles, and torsion angles with a high degree of precision. nih.gov This information confirms the connectivity of the atoms, the planarity of the thiophene ring, and the conformation of the propanoyl and sulfonyl chloride substituents relative to the ring. In the solid state, intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking can also be identified, providing insights into the crystal packing and the supramolecular chemistry of the derivative. nih.gov

The crystal structure of a thiophene derivative containing a sulfonyl group has been reported to show that the thiophene ring system can be nearly orthogonal to an attached phenyl ring on the sulfonyl group. nih.gov Similar conformational preferences would be expected for derivatives of this compound.

Table 5: Illustrative Crystallographic Parameters for a Thiophene Derivative

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-S, C=O, S=O). |

| Bond Angles (°) | The angles formed by three connected atoms (e.g., C-S-C, O=S=O). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.